molecular formula C18H23Cl2N3O2S B2836972 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1396760-30-7

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Número de catálogo: B2836972
Número CAS: 1396760-30-7
Peso molecular: 416.36
Clave InChI: VTADOTSOCHSWHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound features a piperidine core substituted with a (2,4-dichloro-5-methylphenyl)sulfonyl group at the 1-position and a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group at the 4-position.

Propiedades

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N3O2S/c1-12-8-18(17(20)10-16(12)19)26(24,25)22-6-4-15(5-7-22)11-23-14(3)9-13(2)21-23/h8-10,15H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTADOTSOCHSWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine, often referred to as a sulfonamide derivative, is a compound of significant interest due to its potential pharmacological activities. This article explores its biological activity, focusing on antimicrobial effects, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C18H25Cl3N4O2SC_{18}H_{25}Cl_3N_4O_2S with a molecular weight of 467.8 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₅Cl₃N₄O₂S
Molecular Weight467.8 g/mol
CAS Number1396870-99-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds containing pyrazole and piperidine structures. For instance, derivatives of pyrazole have demonstrated significant activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole/thiophene-bearing pyrazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the sulfonamide structure may enhance the antimicrobial efficacy of the compound .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Sulfonamide derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures have shown strong inhibitory effects against AChE, with IC50 values indicating effective concentrations . Specifically, certain synthesized derivatives demonstrated IC50 values as low as 2.14 ± 0.003 µM for urease inhibition, indicating robust pharmacological potential.

Anticancer Activity

There is emerging evidence suggesting that compounds with piperidine and sulfonamide functionalities may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth factors.

Mechanistic Insights

Studies have indicated that these compounds can interact with key proteins involved in cancer cell proliferation, leading to reduced viability in various cancer cell lines . This interaction is often mediated through binding affinity studies using bovine serum albumin (BSA) to assess pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural and functional similarities with several derivatives documented in the evidence. A detailed comparison is provided below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents / Functional Groups Key Distinctions
Target Compound Piperidine - (2,4-Dichloro-5-methylphenyl)sulfonyl
- (3,5-Dimethyl-1H-pyrazol-1-yl)methyl
Unique dichloro-methylphenyl group; dual methyl groups on pyrazole
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine Piperazine - (3,4-Dichlorobenzyl)
- (1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl)
Piperazine core (two nitrogen atoms); ethyl substituent on pyrazole
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Piperidine-4-one - Carbonyl-linked pyrazole with 4-Cl and 4-F phenyl groups Ketone functionality at 4-position; absence of sulfonyl group
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione - Benzyl group
- Piperazine-linked pyridine
- 4-Chlorophenylsulfanyl
Pyrrolidine dione core; trifluoromethyl-pyridine substituent
1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione - 5-Chloro-2-methoxyphenyl
- 2-Fluorophenylsulfonyl-piperazine
Methoxy group on aryl ring; fluorophenylsulfonyl-piperazine linkage

Key Findings from Structural Analysis

Core Heterocycles: The target compound’s piperidine core offers conformational flexibility compared to the rigid pyrrolidine dione in or the planar piperazine in . This flexibility may influence binding pocket accommodation in biological targets. Pyrazole vs.

Substituent Effects :

  • The 2,4-dichloro-5-methylphenylsulfonyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the smaller 4-chlorophenylsulfanyl in or 2-fluorophenylsulfonyl in . Chlorine substituents enhance membrane permeability but may increase toxicity .
  • Methyl groups on pyrazole (target compound) improve metabolic stability compared to the ethyl group in , which may undergo faster oxidative metabolism .

Functional Group Interactions: The sulfonyl group in the target compound and can act as a hydrogen-bond acceptor, unlike the sulfanyl group in , which is a weaker hydrogen-bond donor.

Hypothetical Physicochemical Properties

Based on structural analogs:

  • LogP : The target compound’s logP is estimated to be higher (~3.5–4.0) than (logP ~2.8) due to additional chloro and methyl groups.
  • Solubility : The absence of polar groups (e.g., dione in ) may reduce aqueous solubility compared to analogs with ketones or sulfonamides.

Research Implications

  • Crystallography : Tools like SHELX and ORTEP could resolve the target compound’s conformation, particularly the orientation of the sulfonyl and pyrazole groups, which are critical for target engagement.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction parameters require optimization?

The synthesis of this compound involves multi-step reactions, including sulfonylation and alkylation. A typical approach starts with the sulfonylation of a piperidine derivative using (2,4-dichloro-5-methylphenyl)sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Subsequent alkylation with 3,5-dimethyl-1H-pyrazole derivatives requires careful control of reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar equivalents) to avoid side reactions. Key parameters to optimize include catalyst selection (e.g., CuI for click chemistry in analogous piperidine functionalization ), solvent polarity (THF/acetone mixtures for improved solubility ), and purification methods (column chromatography with ethyl acetate/petroleum ether gradients ).

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Spectroscopy : Confirm the sulfonyl and pyrazole moieties via 1H^1H-NMR (e.g., sulfonyl proton absence, pyrazole CH3_3 signals at δ 2.1–2.3 ppm) and 13C^{13}C-NMR (sulfonyl carbon at ~115 ppm). IR spectroscopy can validate sulfonyl S=O stretches (1350–1150 cm1^{-1}) .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 6.5) for optimal resolution .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ expected at m/z 458.04).

Q. What safety protocols are essential when handling sulfonamide and piperidine derivatives like this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., THF, dichloromethane) .
  • First Aid : In case of skin contact, immediately rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
  • Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the influence of substituents on the phenylsulfonyl and pyrazolylmethyl groups?

  • Variation of Substituents : Synthesize analogs with modified halogenation patterns (e.g., replacing Cl with F on the phenyl ring) or pyrazole methyl groups (e.g., ethyl or trifluoromethyl substitutions).
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and cellular models (e.g., cytotoxicity in cancer cell lines). Compare IC50_{50} values to establish substituent effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins, focusing on hydrophobic pockets accommodating halogenated aryl groups .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems for this compound?

  • Assay Validation : Ensure consistency in assay conditions (e.g., buffer pH, ion strength) and cell line viability (use ATP-based luminescence assays for cytotoxicity ).
  • Data Normalization : Normalize results to positive controls (e.g., doxorubicin for antitumor activity) and account for solvent effects (DMSO concentrations ≤0.1%).
  • Meta-Analysis : Apply statistical tools (e.g., two-way ANOVA) to identify outliers and correlate structural features with activity trends across datasets .

Q. What advanced computational methods are employed to predict binding affinities of this compound with potential molecular targets?

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns trajectories, analyzing stability via root-mean-square deviation (RMSD) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs using Schrödinger Suite to prioritize synthetic targets .
  • Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., sulfonyl acceptor, pyrazole hydrophobic group) with MOE software to guide analog design .

Methodological Notes

  • Synthesis Optimization : Reflux times exceeding 24 hours may degrade thermally sensitive intermediates; monitor via TLC every 6 hours .
  • Analytical Validation : Cross-validate HPLC purity data with 1H^1H-NMR integration to detect low-level impurities .
  • Biological Testing : Include dose-response curves (10 nM–100 μM) to assess potency and selectivity windows .

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